Home > Products > Screening Compounds P46782 > 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE -

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Catalog Number: EVT-4690606
CAS Number:
Molecular Formula: C19H18ClN3O2
Molecular Weight: 355.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Chlorophenoxy)methyl-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole-3-carboxamide class. This compound is not naturally occurring and has primarily been studied for its potential biological activities, particularly as a potential antibacterial agent. []

Synthesis Analysis

The synthesis of 1-(4-chlorophenoxy)methyl-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide begins with 4-chlorophenoxyacetic acid. [] This starting material undergoes esterification to form ethyl 2-(4-chlorophenoxy)acetate. [] Subsequently, reaction with hydrazine hydrate leads to the formation of 2-(4-chlorophenoxy)acetohydrazide. [] Cyclization of the hydrazide with carbon disulfide and alcoholic potassium hydroxide yields [5-(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. [] Finally, reacting this thiol with N-(3,4-dimethylphenyl)-2-bromoacetamide in a polar aprotic solvent with lithium hydride as a base yields the final product, 1-(4-chlorophenoxy)methyl-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide. []

Mechanism of Action

While the exact mechanism of action for the antibacterial activity of 1-(4-chlorophenoxy)methyl-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide has not been fully elucidated, research suggests that the incorporation of the 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol moiety plays a significant role. [] This particular structure might be involved in interactions with bacterial targets, potentially inhibiting essential enzymes or disrupting vital cellular processes.

Applications

Research indicates that 1-(4-chlorophenoxy)methyl-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide displays promising antibacterial activity against both Gram-negative and Gram-positive bacteria. [] Notably, it exhibits significant activity against Salmonella typhi, Klebsiella pneumoniae, and Staphylococcus aureus. [] Further research is needed to fully explore its potential as a therapeutic agent, including in vivo studies and toxicity evaluations.

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

    Compound Description: SR141716 is a well-known potent and selective antagonist for the cannabinoid CB1 receptor. Research on SR141716 has focused on its binding site interactions, conformational properties, and structure-activity relationships. Studies have shown that the N1 aromatic ring moiety of SR141716 plays a crucial role in its binding affinity, similar to the C3 alkyl side chain of cannabinoid agonists. [, ]

    Relevance: SR141716 shares the core pyrazole-3-carboxamide structure with 1-[(4-Chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide. Both compounds feature a substituted phenyl ring at the N1 position of the pyrazole ring and an amide group at the C3 position. These structural similarities suggest potential overlapping in their binding modes and pharmacological profiles, particularly regarding interactions with cannabinoid receptors. [, ]

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

    Compound Description: VCHSR is a structural analog of SR141716, specifically designed to investigate the role of the C3 substituent in receptor binding and functional activity. Unlike SR141716, VCHSR lacks hydrogen bonding potential at the C3 position, making it a useful tool to study the impact of this specific interaction on the compound's pharmacological profile. []

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

    Compound Description: SR144528 is a subnanomolar affinity cannabinoid CB2 antagonist. Research has focused on understanding its binding site interactions, particularly the role of hydrogen bonding and aromatic stacking in its high affinity for the CB2 receptor. Studies have indicated that the amide functional group in SR144528 is crucial for its binding affinity and efficacy, suggesting similar interactions might be essential for other pyrazole-3-carboxamide derivatives. []

    Relevance: Both SR144528 and 1-[(4-Chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide belong to the pyrazole-3-carboxamide class of compounds and share structural similarities, notably the presence of the pyrazole ring with a carboxamide group at the C3 position. The variations in substituents at the N1 and C5 positions of the pyrazole ring and the amide nitrogen in these compounds could contribute to differences in their receptor binding profiles and pharmacological activities. []

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

    Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist with significant weight-loss efficacy in diet-induced obese mice. Research highlights the effectiveness of derivatizing the C-4 alkyl chain on the pyrazole ring with electronegative groups to achieve peripheral restriction and potent CB1R activity. []

    Relevance: This compound shares the core pyrazole-3-carboxamide structure with 1-[(4-Chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide, emphasizing the versatility of this scaffold for developing CB1R modulators. Despite structural differences, including the presence of a thiophene ring and a sulfonamide moiety in this compound, the shared pyrazole core suggests potential similarities in their binding interactions with CB1R. This highlights the significance of the pyrazole-3-carboxamide structure as a template for developing novel therapeutic agents targeting the endocannabinoid system. []

N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

    Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist identified as a potential treatment for obesity. Structure-activity relationship (SAR) studies around its lead compound led to attenuating off-target activity and enhancing metabolic clearance. MK-5596 demonstrated efficacy in reducing body weight and food intake in a diet-induced obese (DIO) rat model through a CB1R-mediated mechanism. []

    Relevance: MK-5596 and 1-[(4-Chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide share the pyrazole-3-carboxamide core, underscoring its potential for developing CB1R modulators. Despite structural differences, notably the pyrano[2,3-b]pyridine moiety in MK-5596, the shared core suggests potential similarities in their binding interactions with CB1R. This highlights the adaptability of the pyrazole-3-carboxamide structure in designing novel therapeutics targeting the endocannabinoid system for obesity and related metabolic disorders. []

Properties

Product Name

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)pyrazole-3-carboxamide

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

InChI

InChI=1S/C19H18ClN3O2/c1-13-3-6-16(11-14(13)2)21-19(24)18-9-10-23(22-18)12-25-17-7-4-15(20)5-8-17/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

OECFAXYRNRVLKM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.